molecular formula C18H19N3O B15128033 Ondansetron-d5

Ondansetron-d5

Cat. No.: B15128033
M. Wt: 298.4 g/mol
InChI Key: FELGMEQIXOGIFQ-OIYGLIEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ondansetron-d5 is a deuterated form of ondansetron, a selective serotonin 5-HT3 receptor antagonist. Ondansetron is widely used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery. The deuterated version, this compound, is often used in scientific research, particularly in pharmacokinetic studies, due to its stable isotopic labeling which allows for precise tracking and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ondansetron-d5 involves the incorporation of deuterium atoms into the molecular structure of ondansetron. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.

    Deuterated Reagents: Using deuterated starting materials or reagents in the synthesis process to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet the stringent requirements for pharmaceutical research applications.

Chemical Reactions Analysis

Types of Reactions

Ondansetron-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the substituent, but may include the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

Ondansetron-d5 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Pharmacokinetic Studies: Used to track the absorption, distribution, metabolism, and excretion of ondansetron in the body.

    Drug Interaction Studies: Helps in understanding the interactions between ondansetron and other drugs.

    Metabolic Pathway Analysis: Used to study the metabolic pathways and identify metabolites of ondansetron.

    Quantitative Analysis: Employed in mass spectrometry for precise quantification of ondansetron in biological samples.

Mechanism of Action

Ondansetron-d5, like ondansetron, exerts its effects by blocking the action of serotonin at 5-HT3 receptors. These receptors are located in the central and peripheral nervous systems, particularly in the chemoreceptor trigger zone and the gastrointestinal tract. By inhibiting these receptors, ondansetron prevents the initiation of the vomiting reflex, thereby reducing nausea and vomiting.

Comparison with Similar Compounds

Similar Compounds

    Granisetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.

    Dolasetron: Similar to ondansetron, used for the same indications.

    Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.

Uniqueness of Ondansetron-d5

This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms makes it a valuable tool for precise tracking and analysis in scientific research, offering insights that are not easily achievable with non-deuterated compounds.

Properties

Molecular Formula

C18H19N3O

Molecular Weight

298.4 g/mol

IUPAC Name

3-[[4,5-dideuterio-2-(trideuteriomethyl)imidazol-1-yl]methyl]-9-methyl-2,3-dihydro-1H-carbazol-4-one

InChI

InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3/i1D3,9D,10D

InChI Key

FELGMEQIXOGIFQ-OIYGLIEASA-N

Isomeric SMILES

[2H]C1=C(N(C(=N1)C([2H])([2H])[2H])CC2CCC3=C(C2=O)C4=CC=CC=C4N3C)[2H]

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.